Creatine Riboside (IUPAC name: 2-{2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-oxolan-2-yl]-1-methylcarbamimidamido}acetic acid) is a novel metabolite that has garnered significant interest in the field of cancer research. [] Initially identified through metabolomic profiling of urine samples, Creatine Riboside has emerged as a potential biomarker for various cancer types, including lung, liver, and intrahepatic cholangiocarcinoma. [, , ] Its presence at elevated levels in both urine and tumor tissues suggests a direct link to deregulated tumor metabolism. []
The synthesis of creatine riboside occurs predominantly through the ribosylation of creatinine. Research indicates that creatinine, which can be imported from the extracellular environment, serves as a precursor for creatine riboside. The process involves the utilization of ribose-5-phosphate, derived from glucose metabolism via the pentose phosphate pathway. The key steps in the synthesis include:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been utilized to quantify levels of creatine riboside in biological samples, allowing for sensitive detection at low concentrations .
Creatine riboside has a molecular formula of CHNO. Its structure consists of a ribose sugar linked to a creatine moiety. The specific arrangement includes:
The molecular weight of creatine riboside is approximately 245.24 g/mol .
Creatine riboside participates in various biochemical reactions within cells. Its formation can be summarized by the following reaction:
This reaction highlights the enzymatic conversion involving ribose-5-phosphate and creatinine as substrates. Additionally, studies have shown that glucose metabolism significantly influences the production of ribose-5-phosphate, thereby affecting the levels of creatine riboside synthesized within cells .
The mechanism by which creatine riboside functions as a biomarker involves its association with cancer cell metabolism. Elevated levels of this metabolite have been linked to arginine auxotrophy in cancer cells, indicating that its presence may reflect altered metabolic pathways typical in tumorigenesis. The metabolic synthesis pathway suggests that glucose-derived products are crucial for generating the precursors necessary for creatine riboside formation .
Creatine riboside is typically found in a crystalline form and exhibits solubility in water due to its polar nature resulting from the ribose component.
The compound is stable under physiological conditions but may undergo hydrolysis or enzymatic degradation under specific circumstances. Its chemical behavior is influenced by pH and ionic strength, which can affect its solubility and interaction with other biomolecules .
Research indicates that urinary levels of creatine riboside can serve as significant diagnostic markers for lung cancer risk, with studies reporting enhanced sensitivity and specificity when combined with other metabolites like N-acetylneuraminic acid .
Creatine riboside's primary application lies within oncology, where it serves as a potential urinary biomarker for early detection and prognosis of cancers such as lung and liver cancer. Its quantification through advanced analytical techniques like LC-MS/MS allows for non-invasive monitoring of cancer progression and response to treatment . Furthermore, ongoing research aims to explore its utility in identifying high-risk individuals for lung cancer screening, particularly among nonsmokers .
Creatine riboside (CR), systematically named N-(N-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)carbamimidoyl)-N-methylglycine (IUPAC) [6], is a ribosylated creatine derivative. Its structure comprises a creatine moiety linked via a β-glycosidic bond to the anomeric carbon (C1') of ribose (Figure 1A in [9]). The ribose ring adopts a β-D-ribofuranose configuration with specific stereochemistry: 2R,3R,4S,5R [3] [6]. This configuration is critical for biological activity, as alternative stereoisomers (e.g., α-anomers or non-natural L-ribose forms) exhibit distinct metabolic behaviors. CR’s molecular formula is C₉H₁₇N₃O₆ (molecular weight: 263.25 g/mol), and its stability is pH-dependent, with optimal integrity maintained at neutral conditions (2–8°C storage) [6]. Unlike creatine or creatinine, CR’s ribosylation enhances its polarity, impacting its chromatographic behavior in analytical separations [3].
Table 1: Structural Properties of Creatine Riboside vs. Related Metabolites
Property | Creatine Riboside | Creatine | Creatinine |
---|---|---|---|
Molecular Formula | C₉H₁₇N₃O₆ | C₄H₉N₃O₂ | C₄H₇N₃O |
Molecular Weight (g/mol) | 263.25 | 131.13 | 113.12 |
Ribose Attachment | Yes (β-D-ribofuranose) | No | No |
Key Functional Groups | Carbamimidoyl, carboxyl, ribose hydroxyls | Carbamimidoyl, carboxyl | Cyclic lactam |
Polarity | High (log P ≈ -3.2) | Moderate | Low |
CR was first identified in 2014 through untargeted metabolomic profiling of urine samples from the NCI-Maryland cohort, which included 469 lung cancer patients and 536 population controls . Using liquid chromatography–mass spectrometry (LC-MS), Mathe et al. observed CR as a novel metabolite significantly elevated in non-small cell lung cancer (NSCLC) patients, particularly in early-stage (I–II) disease . This discovery positioned CR as a stronger classifier of lung cancer status than established metabolites like N-acetylneuraminic acid (NANA), with an AUC of 0.82–0.85 in validation sets [8]. Subsequent studies confirmed CR’s tumor-derived origin: spatial mapping via MALDI imaging mass spectrometry revealed CR enrichment in NSCLC and hepatocellular carcinoma (HCC) tissues compared to adjacent non-tumor regions (P < 0.001) [1] [2]. Intriguingly, CR was undetectable in conditioned media or cell-free samples, confirming its synthesis within cancer cells rather than extracellular uptake [2]. By 2022, CR had been validated as a prognostic biomarker in liver, adrenocortical, and cholangiocarcinoma malignancies, associating with reduced survival (HR = 1.81, P = 0.0002) [1] [8].
CR occupies a unique niche in creatine metabolism, distinct from its precursors creatine and creatinine:
Table 2: Metabolic Roles of Creatine Riboside vs. Creatine/Creatinine
Aspect | Creatine Riboside | Creatine | Creatinine |
---|---|---|---|
Biosynthesis Site | Cancer cells (from extracellular creatinine) | Kidney/liver (AGAT/GAMT) | Non-enzymatic (from creatine) |
Cellular Function | Biomarker of arginine auxotrophy | Phosphagen energy buffer | Waste product |
Concentration in Tumors | ~0.213 pmol/10⁶ cells [2] | ~30× higher than CR | ~5× higher than CR |
Association with Cancer | Poor prognosis, arginine dependence | Minimal diagnostic utility | Limited diagnostic value |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1